molecular formula Br3Sm B1171876 Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium CAS No. 13442-16-5

Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium

Cat. No.: B1171876
CAS No.: 13442-16-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium is a synthetic compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyamino group at the 4-position and a nitro group at the 7-position on the quinoline ring, with an oxide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium typically involves the nitration of quinoline derivatives followed by the introduction of the hydroxyamino group. One common method includes the nitration of 4-aminoquinoline to form 4-nitroquinoline, which is then oxidized to 4-nitroquinoline 1-oxide. The final step involves the reduction of the nitro group to a hydroxyamino group under controlled conditions using reducing agents such as sodium dithionite or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium involves its interaction with DNA, leading to the formation of bulky DNA adducts. These adducts interfere with DNA replication and transcription, resulting in mutations and cell death. The compound is metabolized to reactive intermediates that generate oxidative stress, further contributing to its genotoxic effects. The primary molecular targets include DNA and various enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium is unique due to the presence of both hydroxyamino and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and induce oxidative stress makes it a valuable tool in studying DNA damage and repair mechanisms .

Properties

CAS No.

13442-16-5

Molecular Formula

Br3Sm

Molecular Weight

0

Origin of Product

United States

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